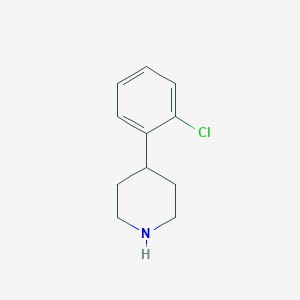

4-(2-Chlorophenyl)piperidine

説明

4-(2-Chlorophenyl)piperidine is an organic compound with the chemical formula C11H14ClN. It is a colorless to light yellow crystal with a pungent odor. This compound is commonly used as a pharmaceutical intermediate and has a variety of pharmaceutical and research applications. It is widely used in the synthesis of biologically active compounds, especially in pharmaceutical research and pharmaceutical chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-Chlorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the catalytic reduction reaction of 4-chlorobenzaldehyde and piperidine in the presence of hydrogen. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

化学反応の分析

Types of Reactions

4-(2-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidines with various functional groups.

科学的研究の応用

Pharmaceutical Development

4-(2-Chlorophenyl)piperidine is recognized as a lead compound in the development of pharmaceuticals targeting various diseases. Its derivatives have been investigated for their potential as therapeutic agents due to their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, N-substituted derivatives have shown potency comparable to standard drugs like fluconazole and chloramphenicol . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance antimicrobial efficacy .

Biological Target Interaction

Research indicates that this compound can modulate biological pathways by interacting with specific protein targets. For example, its derivatives are being explored for their ability to inhibit enzymes involved in critical metabolic processes, such as dihydrofolate reductase (DHFR), which is essential in cancer therapy . The inhibition of DHFR by piperidine-based compounds suggests potential applications in treating diseases associated with folate metabolism.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of various chemical entities. It has been utilized to produce chlorfenapyr, a pesticide known for its low toxicity. Furthermore, this compound is involved in synthesizing other biologically active compounds such as pyrrolopyrazine derivatives and indole derivatives, which possess diverse pharmacological activities.

Case Study: Antimicrobial Derivatives

A study synthesized several N-substituted piperidine derivatives from this compound and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited enhanced activity against specific pathogens compared to standard treatments. For instance:

- Compound 4c demonstrated superior activity against A. flavus compared to fluconazole.

- Compounds with additional halogen substitutions showed increased potency against E. coli and R. solanacearum .

Case Study: Inhibition of DHFR

In another investigation, a series of thiosemicarbazones derived from piperidine were assessed for their inhibitory effects on DHFR. The findings highlighted that modifications to the piperidine structure significantly influenced the inhibitory potency, with some compounds achieving IC50 values in the low micromolar range . This underscores the potential of this compound as a scaffold for designing novel DHFR inhibitors.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Potency comparable to fluconazole |

| Chemical Biology | Enzyme Inhibition | Effective DHFR inhibitors identified |

| Organic Synthesis | Pesticide Production | Key intermediate for chlorfenapyr synthesis |

作用機序

The mechanism of action of 4-(2-Chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, including sigma receptors and neurotransmitter receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways. For example, it may influence the PI3K/Akt pathway, which is involved in cell survival and proliferation .

類似化合物との比較

Similar Compounds

4-(4-Chlorophenyl)piperidine: Similar in structure but with the chlorine atom in a different position.

Piperidine: The parent compound without the chlorophenyl group.

2-Chloropyridine: A related compound with a pyridine ring instead of a piperidine ring

Uniqueness

4-(2-Chlorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the ortho position relative to the piperidine ring enhances its reactivity and interaction with biological targets, making it a valuable compound in pharmaceutical research .

生物活性

4-(2-Chlorophenyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN

- Molecular Weight : 201.70 g/mol

- CAS Number : 82211-92-5

The compound features a piperidine ring substituted with a chlorophenyl group, which is crucial for its biological interactions. This structure enhances its affinity for various biological targets, making it a candidate for therapeutic applications.

This compound exhibits diverse mechanisms of action:

- Receptor Interaction : It has shown potential binding affinity to neurotransmitter receptors, which may contribute to its effects on the central nervous system.

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential in folate metabolism and cancer treatment .

- Cell Signaling Modulation : The compound influences various cellular processes, including gene expression and metabolic pathways, potentially leading to altered cell proliferation in cancer cells .

Antitumor Activity

Research indicates that this compound and its derivatives possess antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 | 5.0 | |

| T-47D | 3.2 | |

| HL-60 | 4.5 | |

| MOLT-4 | 6.1 | |

| PC-3 | 2.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

Additionally, the compound has been evaluated for neuropharmacological effects, particularly in models of epilepsy. Preliminary studies have indicated anticonvulsant activity:

| Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock (MES) | 100 | 70 |

| Pentylenetetrazole (PTZ) | 300 | 65 |

These results highlight the potential use of this compound in treating seizure disorders .

Case Studies and Clinical Implications

A study focusing on the synthesis and evaluation of piperidine derivatives found that modifications to the piperidine structure significantly impacted biological activity. For instance, derivatives with specific substituents displayed enhanced affinity for DHFR, suggesting a pathway for developing targeted therapies against cancer and infectious diseases .

Another investigation into the neuroprotective effects of piperidine derivatives revealed their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

特性

IUPAC Name |

4-(2-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 | |

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-35-9 | |

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。